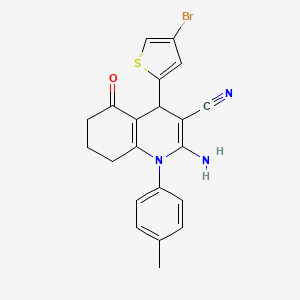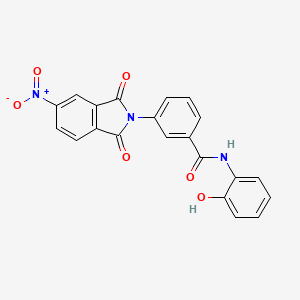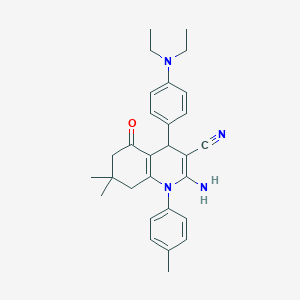![molecular formula C18H19NO3 B11532578 (2E)-N-[2-(2-methoxyphenoxy)ethyl]-3-phenylprop-2-enamide](/img/structure/B11532578.png)
(2E)-N-[2-(2-methoxyphenoxy)ethyl]-3-phenylprop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E)-N-[2-(2-methoxyphenoxy)ethyl]-3-phenylprop-2-enamide is an organic compound with a complex structure that includes a phenylprop-2-enamide backbone and a methoxyphenoxyethyl side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-N-[2-(2-methoxyphenoxy)ethyl]-3-phenylprop-2-enamide typically involves a multi-step process. One common method includes the following steps:
Formation of the phenylprop-2-enamide backbone: This can be achieved through a condensation reaction between cinnamic acid and an appropriate amine under acidic conditions.
Attachment of the methoxyphenoxyethyl side chain: This step involves the reaction of the intermediate product with 2-(2-methoxyphenoxy)ethyl chloride in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to increase yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
(2E)-N-[2-(2-methoxyphenoxy)ethyl]-3-phenylprop-2-enamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon to yield the corresponding amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the methoxyphenoxyethyl side chain, where the methoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium hydride or potassium carbonate in aprotic solvents like dimethylformamide.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Amines or alcohols.
Substitution: Various substituted phenoxyethyl derivatives.
Scientific Research Applications
(2E)-N-[2-(2-methoxyphenoxy)ethyl]-3-phenylprop-2-enamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of (2E)-N-[2-(2-methoxyphenoxy)ethyl]-3-phenylprop-2-enamide involves its interaction with specific molecular targets. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Methoxyphenyl isocyanate: A chemoselective reagent used for amine protection and deprotection.
2-Naphthol: An important starting material for the synthesis of various heterocyclic compounds.
Esters: Compounds with similar functional groups that can undergo similar types of chemical reactions.
Uniqueness
(2E)-N-[2-(2-methoxyphenoxy)ethyl]-3-phenylprop-2-enamide is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and makes it suitable for diverse applications in scientific research and industry.
Properties
Molecular Formula |
C18H19NO3 |
|---|---|
Molecular Weight |
297.3 g/mol |
IUPAC Name |
(E)-N-[2-(2-methoxyphenoxy)ethyl]-3-phenylprop-2-enamide |
InChI |
InChI=1S/C18H19NO3/c1-21-16-9-5-6-10-17(16)22-14-13-19-18(20)12-11-15-7-3-2-4-8-15/h2-12H,13-14H2,1H3,(H,19,20)/b12-11+ |
InChI Key |
QAMHNZKHOUXOCD-VAWYXSNFSA-N |
Isomeric SMILES |
COC1=CC=CC=C1OCCNC(=O)/C=C/C2=CC=CC=C2 |
Canonical SMILES |
COC1=CC=CC=C1OCCNC(=O)C=CC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-Amino-5-(2-fluorophenyl)-1,3-dimethyl-2,4-dioxo-1,3,4,5-tetrahydro-2H-pyrano[2,3-d]pyrimidine-6-carbonitrile](/img/structure/B11532502.png)


![(9E)-9-[4-(hexyloxy)benzylidene]-2,4,7-trinitro-9H-fluorene](/img/structure/B11532525.png)
![(4Z)-4-[(3-methylphenyl)imino]-1-phenyl-1,3-diazaspiro[4.5]decane-2-thione](/img/structure/B11532530.png)
![1',1''-propane-1,3-diylbisspiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one](/img/structure/B11532537.png)
![2-[(6-{[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]-N-(2,6-diethylphenyl)acetamide](/img/structure/B11532538.png)
![N-(4-fluorophenyl)-4-[(2E)-2-(2-methoxybenzylidene)hydrazinyl]-4-oxobutanamide](/img/structure/B11532544.png)
![4-{(E)-[(2,4-dimethylphenyl)imino]methyl}phenyl 4-nitrobenzenesulfonate](/img/structure/B11532549.png)
![4-chloro-2,5-dimethoxy-N-[(E)-(3-nitrophenyl)methylidene]aniline](/img/structure/B11532555.png)

![(5E)-5-[(1-acetyl-1H-indol-3-yl)methylidene]-1-phenyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B11532564.png)
![N-{(E)-[4-(benzyloxy)phenyl]methylidene}-2-(3-chlorophenyl)-1,3-benzoxazol-5-amine](/img/structure/B11532567.png)

